molecular formula C10H11N3O2S B3318170 (6-Ethoxy-1,3-benzothiazol-2-yl)urea CAS No. 99056-23-2

(6-Ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B3318170
CAS No.: 99056-23-2
M. Wt: 237.28 g/mol
InChI Key: IFDKYGFRLNFSIX-UHFFFAOYSA-N
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Description

(6-Ethoxy-1,3-benzothiazol-2-yl)urea is an organic compound with the molecular formula C10H11N3O2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.

Mode of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.

Result of Action

In terms of the molecular and cellular effects, this compound has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    6-Ethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)urea.

    2-Amino-6-ethoxybenzothiazole: Another benzothiazole derivative with similar structural features.

    3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: A related compound with additional functional groups

Uniqueness: this compound stands out due to its unique combination of the benzothiazole core and the urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-ethoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKYGFRLNFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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